Physical and Chemical Properties of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl Alcohol: A Comprehensive Technical Guide
Physical and Chemical Properties of 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl Alcohol: A Comprehensive Technical Guide
Executive Summary
The compound 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol (IUPAC: 1-(4-bromophenyl)-1-cyclopropylethanol; CAS: 56041-75-9) [1] is a highly versatile, sterically hindered tertiary alcohol utilized extensively as a building block in medicinal chemistry and agrochemical development. Featuring a unique triad of functional groups—a rigid cyclopropyl ring, a tertiary carbinol, and a para-bromophenyl moiety—this molecule offers orthogonal reactivity profiles. This guide deconstructs its physicochemical properties, structural dynamics, and the causality behind its synthetic and downstream applications.
Structural Analysis & Electronic Properties
The molecular architecture of 4-bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol dictates its distinct chemical behavior:
-
Steric Environment: The central carbinol carbon is highly congested, flanked by a methyl group, a phenyl ring, and a cyclopropyl ring. This steric bulk significantly reduces the nucleophilicity of the hydroxyl oxygen, rendering it resistant to standard esterification conditions without the use of hypernucleophilic catalysts (e.g., DMAP).
-
Electronic Effects: The para-bromo substituent exerts an electron-withdrawing inductive effect (-I) while maintaining mild resonance donation (+R). This polarization slightly increases the electrophilicity of the aromatic system, priming the carbon-bromine bond for oxidative addition in transition-metal-catalyzed cross-coupling reactions [2].
Carbocation Dynamics: The cyclopropylcarbinyl system is highly sensitive to ionization. Upon protonation and loss of water, the resulting tertiary carbocation is exceptionally stabilized by the adjacent cyclopropyl ring via σ
π hyperconjugation (the bisected conformation). However, under strong acidic conditions or elevated temperatures, this stabilization can lead to rapid ring-opening or rearrangement to a homoallylic system.Physicochemical Data
Understanding the baseline physical and chemical properties is critical for predicting solubility, partitioning, and chromatographic behavior during drug development workflows. The following data summarizes the core metrics of the racemic compound [1, 3].
| Property | Value | Source |
| IUPAC Name | 1-(4-bromophenyl)-1-cyclopropylethanol | PubChem [1] |
| CAS Registry Number | 56041-75-9 | Common Chemistry [2] |
| Molecular Formula | C11H13BrO | PubChem [1] |
| Molecular Weight | 241.12 g/mol | PubChem [1] |
| Exact Mass | 240.01498 Da | PubChem [1] |
| XLogP3-AA | 2.7 | PubChem [1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem [1] |
| Rotatable Bond Count | 2 | PubChem [1] |
| Stereocenters | 1 (Typically Racemic) | NCATS [3] |
Chemical Reactivity & Downstream Applications
The strategic value of this compound lies in its orthogonal reactivity, allowing selective modification of one moiety without disrupting the others.
Figure 2: Orthogonal reactivity pathways for downstream functionalization of the core scaffold.
Palladium-Catalyzed Cross-Coupling
The aryl bromide serves as an ideal electrophile for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Crucially, the sterically hindered tertiary alcohol is generally well-tolerated under the basic conditions required for these couplings, often negating the need for transient silyl protection.
Dehydration and Ring-Opening
When subjected to mild dehydrating agents (e.g., Burgess reagent or POCl3/pyridine), the compound yields the intact cyclopropyl alkene. If subjected to strong Brønsted acids (e.g., concentrated H2SO4), the intermediate cyclopropylcarbinyl cation undergoes rapid skeletal rearrangement to yield homoallylic derivatives.
Experimental Workflow: Synthesis via Grignard Addition
The most efficient, scalable route to 56041-75-9 is the nucleophilic addition of cyclopropylmagnesium bromide to 4'-bromoacetophenone. This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure mechanistic fidelity.
Figure 1: Synthetic workflow for 1-(4-bromophenyl)-1-cyclopropylethanol via Grignard addition.
Step-by-Step Methodology
1. System Preparation & Inert Atmosphere:
-
Action: Flame-dry a 2-neck round-bottom flask under a continuous stream of dry Argon or Nitrogen.
-
Causality: Grignard reagents are highly sensitive to moisture, degrading instantly into the corresponding alkane (cyclopropane) upon contact with water.
2. Reagent Solvation:
-
Action: Dissolve 4'-bromoacetophenone (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.
-
Causality: THF is the optimal solvent because its lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from precipitating insoluble magnesium species.
3. Temperature Control & Nucleophilic Addition:
-
Action: Cool the solution to 0 °C using an ice bath. Dropwise, add a commercially available solution of cyclopropylmagnesium bromide (1.2 equiv) over 30 minutes.
-
Causality: The addition is highly exothermic. Maintaining 0 °C suppresses unwanted side reactions, specifically the enolization of the acetophenone (which would simply recover starting material upon quench) and aldol condensation pathways.
-
Self-Validation (IPC 1): A transient color change (often pale yellow to deep orange) and a mild exotherm validate the active formation of the magnesium alkoxide intermediate.
4. Reaction Maturation:
-
Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Self-Validation (IPC 2): Perform Thin-Layer Chromatography (TLC) using an 80:20 Hexanes:Ethyl Acetate system. The UV-active ketone starting material (higher Rf ) should be fully consumed, replaced by a new spot (lower Rf ) that stains deeply with KMnO4, confirming the presence of the alcohol.
5. Chemoselective Quenching:
-
Action: Cool the mixture back to 0 °C and strictly quench with saturated aqueous ammonium chloride ( NH4Cl ).
-
Causality: A strong acid (like HCl) would immediately protonate the newly formed tertiary alcohol, triggering unintended dehydration or cyclopropyl ring-opening. NH4Cl provides a mildly acidic pH (~5-6) that safely protonates the alkoxide without degrading the product.
6. Isolation & Purification:
-
Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.
References
-
PubChem Compound Summary for CID 91987: 4-Bromo-alpha-cyclopropyl-alpha-methylbenzyl alcohol. National Center for Biotechnology Information. Available at:[Link]
-
CAS Common Chemistry: 1-(4-bromophenyl)-1-cyclopropylethanol (CAS: 56041-75-9). American Chemical Society. Available at:[Link]
-
Inxight Drugs / Global Substance Registration System (GSRS): 1-(4-Bromophenyl)-1-cyclopropylethanol (UNII: P5H4RK2RQ9). National Center for Advancing Translational Sciences (NCATS). Available at:[Link]
